Tesmilifene
Tesmilifene
Tesmilifene(cas 98774-23-3) is a novel, small molecule that selectively targets multiple-drug resistant (MDR) tumor cells, sensitizing them to chemotherapy. Tesmilifene may offer clinical benefit in a number of tumor types and is being tested with a variety of chemotherapeutic regimens
Brand Name:
Vulcanchem
CAS No.:
98774-23-3
VCID:
VC0005231
InChI:
InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3
SMILES:
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2
Molecular Formula:
C19H25NO
Molecular Weight:
283.4 g/mol
Tesmilifene
CAS No.: 98774-23-3
Inhibitors
VCID: VC0005231
Molecular Formula: C19H25NO
Molecular Weight: 283.4 g/mol
CAS No. | 98774-23-3 |
---|---|
Product Name | Tesmilifene |
Molecular Formula | C19H25NO |
Molecular Weight | 283.4 g/mol |
IUPAC Name | 2-(4-benzylphenoxy)-N,N-diethylethanamine |
Standard InChI | InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3 |
Standard InChIKey | NFIXBCVWIPOYCD-UHFFFAOYSA-N |
SMILES | CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2 |
Canonical SMILES | CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2 |
Description | Tesmilifene(cas 98774-23-3) is a novel, small molecule that selectively targets multiple-drug resistant (MDR) tumor cells, sensitizing them to chemotherapy. Tesmilifene may offer clinical benefit in a number of tumor types and is being tested with a variety of chemotherapeutic regimens |
Related CAS | 92981-78-7 (hydrochloride) |
Synonyms | (2-(4-benzylphenoxy)ethyl)diethylamine BzPhOEt-diethylammonium chloride DEPMPE DPPE DPPE hydrochloride ethanamine, N,N-diethyl-2-(4-(phenylmethyl)phenoxy)-, (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alphaR*,betaS*),11alpha,12alpha,12aalpha,12balpha))- N,N-diethyl-2-((4-phenylmethyl)phenoxy)-ethanamine hydrochloride N,N-diethyl-2-((4-phenylmethyl)phenoxy)ethanamine N,N-diethyl-2-((4-phenylmethyl)phenoxy)ethanamine hydrochloride N,N-diethyl-2-(4-(phenylmethyl)phenoxy)ethanamine N,N-diethyl-2-(4-(phenylmethyl)phenoxy)ethanamine hydrochloride tesmilifene tesmilifene hydrochloride |
Reference | 1: Raghavan D, Brandes LJ, Klapp K, Snyder T, Styles E, Tsao-Wei D, Lieskovsky G, Quinn DI, Ramsey EW. Phase II trial of tesmilifene plus mitoxantrone and prednisone for hormone refractory prostate cancer: high subjective and objective response in patients with symptomatic metastases. J Urol. 2005 Nov;174(5):1808-13; discussion 1813. PubMed PMID: 16217292. 2: Vincent M. Tesmilifene may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump. Med Hypotheses. 2006;66(4):715-31. Epub 2006 Jan 18. PubMed PMID: 16413681. 3: Liu J, Tu D, Dancey J, Reyno L, Pritchard KI, Pater J, Seymour LK. Quality of life analyses in a clinical trial of DPPE (tesmilifene) plus doxorubicin versus doxorubicin in patients with advanced or metastatic breast cancer: NCIC CTG Trial MA.19. Breast Cancer Res Treat. 2006 Dec;100(3):263-71. Epub 2006 Jul 6. PubMed PMID: 16823511. 4: Deng T, Liu JC, Pritchard KI, Eisen A, Zacksenhaus E. Preferential killing of breast tumor initiating cells by N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine/tesmilifene. Clin Cancer Res. 2009 Jan 1;15(1):119-30. doi: 10.1158/1078-0432.CCR-08-1708. PubMed PMID: 19118039. |
PubChem Compound | 108092 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume